Methyl 4-hydroxythiophene-2-carboxylate Methyl 4-hydroxythiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 5118-04-7
VCID: VC3802783
InChI: InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3
SMILES: COC(=O)C1=CC(=CS1)O
Molecular Formula: C6H6O3S
Molecular Weight: 158.18 g/mol

Methyl 4-hydroxythiophene-2-carboxylate

CAS No.: 5118-04-7

Cat. No.: VC3802783

Molecular Formula: C6H6O3S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxythiophene-2-carboxylate - 5118-04-7

Specification

CAS No. 5118-04-7
Molecular Formula C6H6O3S
Molecular Weight 158.18 g/mol
IUPAC Name methyl 4-hydroxythiophene-2-carboxylate
Standard InChI InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3
Standard InChI Key FWHWSIDEKGSJBP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CS1)O
Canonical SMILES COC(=O)C1=CC(=CS1)O

Introduction

Chemical Structure and Molecular Properties

Thiophene Core and Substituent Effects

The molecular framework of methyl 4-hydroxythiophene-2-carboxylate centers on a five-membered thiophene ring, a heterocycle featuring one sulfur atom. The hydroxyl (-OH) and carboxylate (-COOCH₃) groups at positions 4 and 2, respectively, introduce distinct electronic and steric effects. The hydroxyl group acts as an electron-donating substituent through resonance, while the ester moiety exerts an electron-withdrawing influence, creating a polarized electronic environment. This interplay enhances the compound’s reactivity in electrophilic substitution and nucleophilic acyl substitution reactions.

X-ray crystallographic studies of analogous thiophene derivatives, such as methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, reveal bond lengths of 1.74 Å for C-S bonds and 1.43 Å for ester carbonyl groups . While direct structural data for methyl 4-hydroxythiophene-2-carboxylate remains limited, computational modeling predicts similar bond parameters, with slight variations due to the absence of chlorine substituents.

Physicochemical Characteristics

Although explicit data for methyl 4-hydroxythiophene-2-carboxylate is sparse, comparisons with structurally related compounds provide insights:

PropertyMethyl 4-Chloro-3-Hydroxythiophene-2-Carboxylate Methyl 4-Hydroxythiophene-2-Carboxylate (Predicted)
Molecular FormulaC₆H₅ClO₃SC₆H₆O₃S
Molecular Weight (g/mol)192.62170.17
Density (g/cm³)1.514~1.45–1.50
Boiling Point (°C)251.8240–260
LogP1.89~1.50–1.80

The absence of chlorine in the parent compound reduces molecular weight and slightly decreases lipophilicity (LogP), potentially improving aqueous solubility for biological applications .

Synthesis and Reaction Pathways

Condensation-Based Synthesis

A primary synthetic route involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. For example, reacting methyl propiolate with thioglycolic acid in dimethylformamide (DMF) at 50°C yields methyl 4-hydroxythiophene-2-carboxylate with >80% efficiency after crystallization. The mechanism proceeds through a conjugate addition-cyclization sequence, where the thiolate anion attacks the acetylenic ester, followed by ring closure and tautomerization.

Functionalization via Alkylation

Methyl 4-hydroxythiophene-2-carboxylate serves as a precursor for further derivatization. In a study of analogous compounds, methylation with methyl iodide (CH₃I) in DMF using triethylamine as a base selectively functionalizes sulfur or oxygen sites depending on reaction conditions . For instance:

  • S-Methylation: At 50°C, exclusive S-alkylation occurs, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate .

  • O-Methylation: Elevated temperatures (80°C) with stronger bases like sodium hydride (NaH) favor O-alkylation .

This selectivity is critical for tailoring the compound’s electronic properties for specific applications.

Industrial and Materials Science Applications

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